2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole

Catalog No.
S1493491
CAS No.
111971-44-9
M.F
C10H11N3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole

CAS Number

111971-44-9

Product Name

2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole

IUPAC Name

2-(aziridin-1-yl)-1-methylbenzimidazole

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C10H11N3/c1-12-9-5-3-2-4-8(9)11-10(12)13-6-7-13/h2-5H,6-7H2,1H3

InChI Key

KAINRTFSYKVGRZ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1N3CC3

Synonyms

1H-Benzimidazole,2-(1-aziridinyl)-1-methyl-(9CI)

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC3

2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole is a chemical compound that features a benzo[d]imidazole core structure with an aziridine moiety attached. The compound is characterized by its unique bicyclic structure, which combines the properties of both aziridine and benzo[d]imidazole, potentially leading to interesting chemical and biological activities. The presence of the aziridine ring may enhance the reactivity of this compound, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole can be explored through various synthetic pathways. One notable reaction involves the ring expansion of aziridines, which can lead to the formation of imidazolines. This process typically utilizes imidoyl chlorides and bases, facilitating the transformation of aziridine into more complex nitrogen-containing heterocycles . Additionally, the compound can participate in nucleophilic substitution reactions due to the electrophilic nature of the aziridine nitrogen, allowing for further derivatization.

Compounds containing benzo[d]imidazole and aziridine moieties have shown significant biological activities, including antimicrobial properties. For instance, derivatives of benzo[d]imidazole have been reported to exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The unique structure of 2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole suggests potential for similar biological applications, although specific studies on this exact compound may be limited.

The synthesis of 2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole can be approached through several methods:

  • Ring Expansion Method: Utilizing imidoyl chlorides in the presence of bases like 2,6-lutidine allows for a one-pot synthesis from aziridines. This method is advantageous due to its simplicity and efficiency in producing highly substituted imidazolines .
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving substituted indoles or other nitrogen-containing compounds under controlled conditions .

These methods highlight the versatility in synthesizing this compound while maintaining structural integrity.

2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole has potential applications in medicinal chemistry due to its unique structure. Its derivatives may serve as lead compounds for developing new antimicrobial agents or other therapeutic drugs targeting various diseases. Furthermore, its reactivity could be exploited in organic synthesis for creating complex molecular architectures.

Interaction studies involving 2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole could focus on its binding affinity to biological targets such as enzymes or receptors. Molecular docking studies have been employed for similar compounds to predict their interaction profiles with proteins involved in bacterial resistance mechanisms or cancer pathways . These studies are crucial for understanding how modifications to the structure can enhance biological activity.

Several compounds share structural similarities with 2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole:

Compound NameStructureUnique Features
2-(Indol-3-yl)-1H-benzo[d]imidazoleIndolExhibits strong antimicrobial activity against resistant strains .
2-Amino-benzimidazoleAminoKnown for its diverse pharmacological properties including anticancer activity .
2-(Phenyl)benzimidazolePhenylDemonstrates significant antitumor effects and is used in drug formulations .

The uniqueness of 2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole lies in its aziridine component, which may confer distinct reactivity and biological properties compared to these similar compounds.

XLogP3

1.5

Dates

Modify: 2023-07-17

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